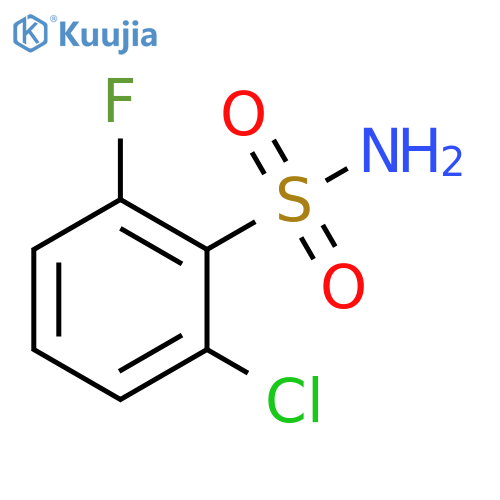

Cas no 1204573-52-3 (2-chloro-6-fluorobenzene-1-sulfonamide)

1204573-52-3 structure

商品名:2-chloro-6-fluorobenzene-1-sulfonamide

CAS番号:1204573-52-3

MF:C6H5ClFNO2S

メガワット:209.625802755356

MDL:MFCD12026246

CID:4577170

PubChem ID:50998096

2-chloro-6-fluorobenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-6-fluorobenzenesulfonamide

- Benzenesulfonamide, 2-chloro-6-fluoro-

- 2-chloro-6-fluorobenzene-1-sulfonamide

-

- MDL: MFCD12026246

- インチ: 1S/C6H5ClFNO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11)

- InChIKey: NABBMMMRMNZJNT-UHFFFAOYSA-N

- ほほえんだ: C1(S(N)(=O)=O)=C(F)C=CC=C1Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

2-chloro-6-fluorobenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1257417-250mg |

2-chloro-6-fluorobenzene-1-sulfonamide |

1204573-52-3 | 98% | 250mg |

$415 | 2024-06-06 | |

| Enamine | EN300-132863-0.05g |

2-chloro-6-fluorobenzene-1-sulfonamide |

1204573-52-3 | 0.05g |

$683.0 | 2023-02-15 | ||

| Oakwood | 038061-250mg |

2-Chloro-6-fluorobenzene sulfonamide |

1204573-52-3 | 98% | 250mg |

$205.00 | 2023-09-16 | |

| eNovation Chemicals LLC | Y1257417-1g |

2-chloro-6-fluorobenzene-1-sulfonamide |

1204573-52-3 | 98% | 1g |

$770 | 2025-02-20 | |

| Fluorochem | 038061-250mg |

2-Chloro-6-fluorobenzenesulfonamide |

1204573-52-3 | 250mg |

£185.00 | 2022-03-01 | ||

| Enamine | EN300-132863-10.0g |

2-chloro-6-fluorobenzene-1-sulfonamide |

1204573-52-3 | 10.0g |

$3499.0 | 2023-02-15 | ||

| Oakwood | 038061-5g |

2-Chloro-6-fluorobenzene sulfonamide |

1204573-52-3 | 98% | 5g |

$1230.00 | 2023-09-16 | |

| Enamine | EN300-132863-1000mg |

2-chloro-6-fluorobenzene-1-sulfonamide |

1204573-52-3 | 1000mg |

$770.0 | 2023-09-30 | ||

| Enamine | EN300-132863-10000mg |

2-chloro-6-fluorobenzene-1-sulfonamide |

1204573-52-3 | 10000mg |

$3315.0 | 2023-09-30 | ||

| 1PlusChem | 1P01A6XV-100mg |

2-chloro-6-fluorobenzene-1-sulfonamide |

1204573-52-3 | 95% | 100mg |

$382.00 | 2023-12-26 |

2-chloro-6-fluorobenzene-1-sulfonamide 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

1204573-52-3 (2-chloro-6-fluorobenzene-1-sulfonamide) 関連製品

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量